molecular formula HBr B1146705 Acetic acid, mixt. with hydrobromic acid CAS No. 37348-16-6

Acetic acid, mixt. with hydrobromic acid

Cat. No. B1146705
CAS RN: 37348-16-6
M. Wt: 80.91
InChI Key:
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Patent
US06403172B1

Procedure details

7-Fluoro-2-(4-hexylphenyl)-5-octyloxybenzo[b]thiophene is obtained by reacting 3-fluoro-4-methoxythiophenol (obtainable analogously to Reference 7 from 3-fluoro-4-methoxyaniline [366-99-4]) and 4-hexylphenacyl bromide analogously to Reference 5 to give 7-fluoro-2-(4-hexylphenyl)-5-methoxybenzo[b]thiophene, ether cleavage by means of hydrobromic acid/acetic acid to give 7-fluoro-2-(4-hexylphenyl]-5-hydroxybenzo[b]thiophene and Williamson ether synthesis using octyl bromide in 2-butanone in the presence of potassium carbonate.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-hexylphenacyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([SH:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[F:11]C1C=C(C=[CH:17][C:18]=1[O:19]C)N.[CH2:21]([C:27]1[CH:36]=[CH:35][C:30]([C:31](=[O:34])[CH2:32][Br:33])=[CH:29][CH:28]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>CCOCC>[F:11][C:3]1[C:4]2[S:10][C:31]([C:30]3[CH:35]=[CH:36][C:27]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:28][CH:29]=3)=[CH:32][C:5]=2[CH:6]=[C:7]([O:8][CH3:9])[CH:2]=1.[BrH:33].[C:18]([OH:19])(=[O:34])[CH3:17] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OC)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(N)C=CC1OC
Step Four
Name
4-hexylphenacyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1=CC=C(C(CBr)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC2=C1SC(=C2)C2=CC=C(C=C2)CCCCCC)OC
Name
Type
product
Smiles
Br.C(C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.